2-Phenyl-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of quinoline, pyridine, triazole, and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from simpler precursors. A common synthetic route might include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the triazole ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with carbon disulfide followed by cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.
Reduction: Reduction reactions might target the nitrogen-containing rings, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides might be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties. The unique combination of rings might interact with biological targets in a specific manner, leading to potential therapeutic applications.
Medicine
In medicine, such compounds could be explored for their potential as drug candidates. Their ability to interact with various enzymes and receptors could make them useful in the treatment of diseases.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at various receptors.
DNA intercalation: The planar structure of the rings might allow it to intercalate into DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.
Triazole derivatives: Compounds like fluconazole and itraconazole.
Thiadiazole derivatives: Compounds such as acetazolamide and methazolamide.
Uniqueness
The uniqueness of 6-(2-PHENYL-4-QUINOLYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its combination of multiple heterocyclic rings, which might confer unique biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C23H14N6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(2-phenylquinolin-4-yl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H14N6S/c1-2-6-15(7-3-1)20-14-18(17-8-4-5-9-19(17)25-20)22-28-29-21(26-27-23(29)30-22)16-10-12-24-13-11-16/h1-14H |
InChI Key |
PKLORRIQZXDWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.